

Mass spectrometry data for 4-Benzoylpiperidine hydrochloride

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Compound of Interest

Compound Name: 4-Benzoylpiperidine hydrochloride

Cat. No.: B014217

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An In-depth Technical Guide to the Mass Spectrometry of **4-Benzoylpiperidine Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry data, experimental protocols, and potential fragmentation pathways for **4-Benzoylpiperidine hydrochloride**. This compound is a notable member of the benzoylpiperidine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules targeting the central nervous system, including anti-psychotic, anti-cancer, and neuroprotective agents.

[1]

Data Presentation

While experimental mass spectrometry data for **4-Benzoylpiperidine hydrochloride** is not readily available in public spectral databases, its fundamental quantitative properties can be derived from its chemical formula.

Table 1: Physicochemical Properties of **4-Benzoylpiperidine Hydrochloride**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ ClNO	PubChem[2]
Molecular Weight	225.71 g/mol	PubChem[2]
Monoisotopic Mass	225.0920418 Da	PubChem[2]

Predicted Mass Spectrometry Fragmentation

Based on established fragmentation rules for ketones, aromatic compounds, and cyclic amines, a theoretical fragmentation pattern for the parent compound (phenyl(piperidin-4-yl)methanone, M) can be predicted. The molecular ion (M⁺) of the free base would have an m/z of 189.115. The hydrochloride salt would likely dissociate in the ion source.

Key fragmentation mechanisms include alpha cleavage adjacent to the carbonyl group and cleavage within the piperidine ring.

Table 2: Predicted Major Fragment Ions for 4-Benzoylpiperidine (Free Base)

Predicted m/z	Proposed Fragment Ion	Fragmentation Pathway
189.115	[C ₁₂ H ₁₅ NO] ⁺	Molecular Ion (M ⁺)
120.045	[C ₇ H ₅ O] ⁺	α-cleavage with loss of the piperidine ring, forming a benzoyl cation.
105.034	[C ₇ H ₅ O] ⁺	α-cleavage with loss of the piperidine ring, forming a benzoyl cation. This is a very common fragment for aromatic ketones.[3][4][5]
77.039	[C ₆ H ₅] ⁺	Loss of CO from the benzoyl cation.
84.081	[C ₅ H ₁₀ N] ⁺	Cleavage of the bond between the carbonyl carbon and the piperidine ring.

Experimental Protocols

The following outlines a general protocol for the analysis of a small molecule solid like **4-Benzoylpiperidine hydrochloride** using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

- Objective: To prepare a clean, soluble sample for injection into the LC-MS system.
- Methodology:
 - Accurately weigh approximately 1 mg of **4-Benzoylpiperidine hydrochloride**.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a water/organic mixture) to create a 1 mg/mL stock solution.
 - Perform serial dilutions from the stock solution to create a working solution with a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

2. Liquid Chromatography (LC)

- Objective: To separate the analyte from any impurities before it enters the mass spectrometer.
- Typical Parameters:
 - Column: A reverse-phase column (e.g., C18) is commonly used for molecules of this polarity.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes to ensure good peak shape and separation.

- Flow Rate: 0.2 - 0.5 mL/min.
- Column Temperature: 30-40 °C.

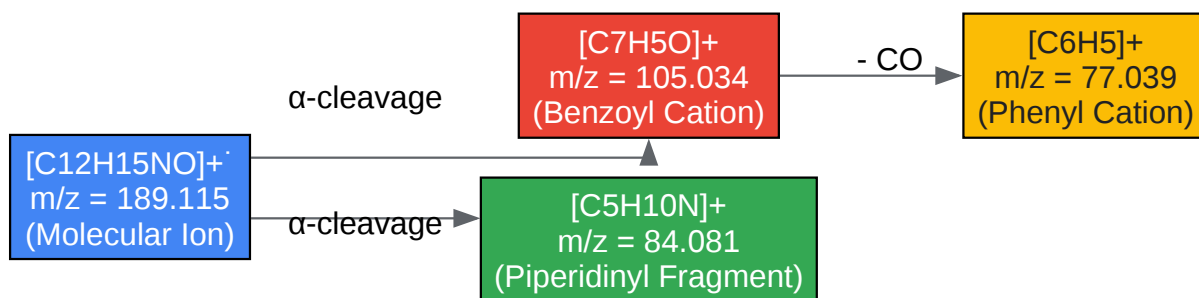
3. Mass Spectrometry (MS)

- Objective: To ionize the analyte and measure the mass-to-charge ratio of the parent ion and its fragments.
- Typical Parameters:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is suitable for this molecule due to the presence of the basic piperidine nitrogen.
 - Scan Mode: Full scan mode to detect the molecular ion, followed by tandem MS (MS/MS) or data-dependent acquisition to generate fragment ions.
 - Capillary Voltage: 3-4 kV.
 - Source Temperature: 120-150 °C.
 - Collision Gas: Argon or Nitrogen.
 - Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a comprehensive fragmentation pattern.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the most likely fragmentation pathways for 4-Benzoylpiperidine upon ionization.

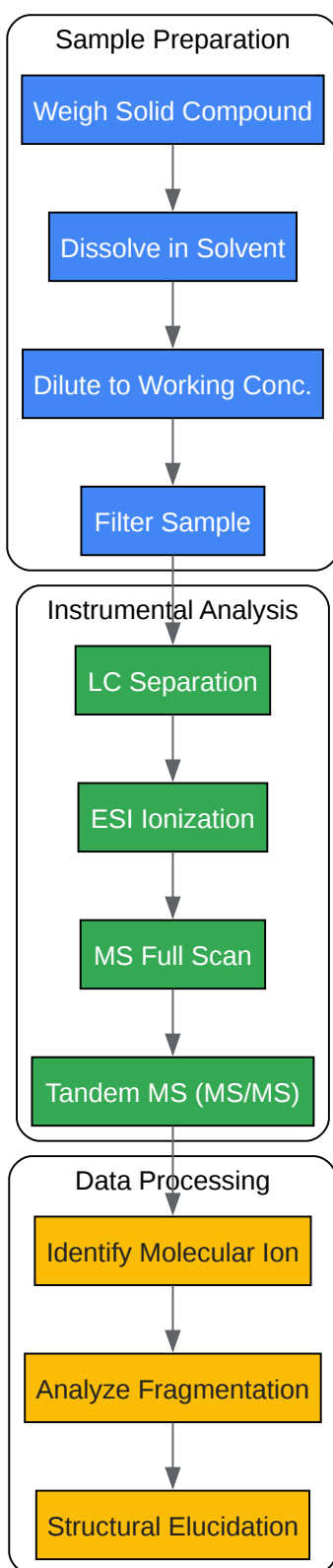


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Predicted fragmentation of 4-Benzoylpiperidine.

General Experimental Workflow

This diagram shows a typical workflow for analyzing a small molecule like **4-Benzoylpiperidine hydrochloride**.

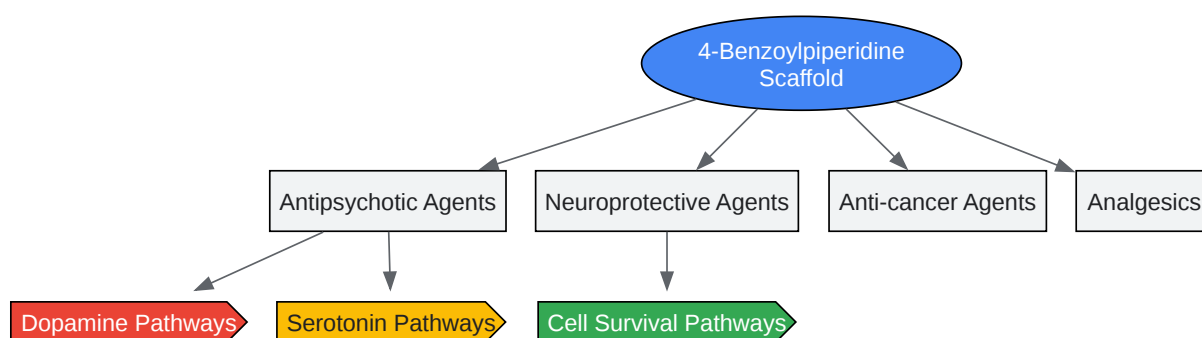


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LC-MS workflow for small molecule analysis.

Application in Drug Discovery

The benzoylpiperidine scaffold is a key pharmacophore in medicinal chemistry. This diagram illustrates its central role in the development of therapeutics that modulate signaling pathways in the central nervous system.



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Role of the benzoylpiperidine scaffold in drug development.

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